2-Methylbutyryl-L-Carnitine-d3 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyryl-L-Carnitine-d3 Chloride is a deuterated form of 2-Methylbutyryl-L-Carnitine, a naturally occurring acylcarnitine produced via L-isoleucine metabolism . This compound is primarily used as an internal standard for the quantification of 2-Methylbutyryl-L-Carnitine by gas chromatography or liquid chromatography-mass spectrometry . Elevated levels of 2-Methylbutyryl-L-Carnitine are associated with metabolic disorders such as non-alcoholic steatohepatitis and 2-Methylbutyryl-CoA dehydrogenase deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyryl-L-Carnitine-d3 Chloride involves the esterification of L-Carnitine with 2-Methylbutyryl chloride in the presence of a deuterated solvent . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyryl-L-Carnitine-d3 Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.
Major Products
Oxidation: 2-Methylbutyric acid.
Reduction: 2-Methylbutyryl alcohol.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
2-Methylbutyryl-L-Carnitine-d3 Chloride has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of 2-Methylbutyryl-L-Carnitine.
Biology: Investigates metabolic pathways involving L-isoleucine and acylcarnitines.
Medicine: Studies metabolic disorders such as non-alcoholic steatohepatitis and 2-Methylbutyryl-CoA dehydrogenase deficiency.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
2-Methylbutyryl-L-Carnitine-d3 Chloride exerts its effects by participating in the metabolism of L-isoleucine. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The compound targets enzymes involved in the acylcarnitine pathway, including carnitine acyltransferases and dehydrogenases .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyryl-L-Carnitine: The non-deuterated form of the compound.
Heptanoyl-L-Carnitine: Another acylcarnitine with a longer carbon chain.
Octanoyl-L-Carnitine: Similar structure but with an eight-carbon chain.
Uniqueness
2-Methylbutyryl-L-Carnitine-d3 Chloride is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. The deuterium atoms also provide insights into metabolic pathways by serving as tracers in biochemical studies .
Properties
Molecular Formula |
C12H24ClNO4 |
---|---|
Molecular Weight |
284.79 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t9?,10-;/m1./s1/i3D3; |
InChI Key |
NJQTVSRXHPLZGN-VRSOTZOVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)CC.[Cl-] |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.